2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is P-glycoprotein (P-gp), a protein that is commonly overexpressed in the ATP-binding cassette (ABC) transport proteins . P-gp plays a crucial role in the active efflux of a broad spectrum of unrelated chemotherapeutic drugs, leading to multidrug resistance (MDR) in cancer treatment .
Mode of Action
The compound interacts with P-gp, interrupting its function and suppressing its ATPase activity . This interaction results in the reversal of drug resistance, allowing chemotherapeutic drugs to remain within the cells and exert their cytotoxic effects .
Biochemical Pathways
The compound affects the biochemical pathway involving P-gp-mediated efflux of chemotherapeutic drugs . By inhibiting P-gp, the compound prevents the efflux of these drugs, thereby increasing their accumulation within the cells . This leads to enhanced cytotoxic effects on the cells, contributing to the efficacy of chemotherapy .
Result of Action
The compound’s action results in increased accumulation of chemotherapeutic drugs within the cells, leading to enhanced cytotoxic effects . It also improves the effects of other cytotoxic agents related to MDR .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-31-18-7-3-2-5-16(18)25-19(28)14-26-17-6-4-10-24-20(17)21(29)27(22(26)30)13-15-8-11-23-12-9-15/h2-12H,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLUAKQBGHRBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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